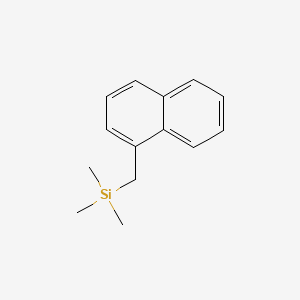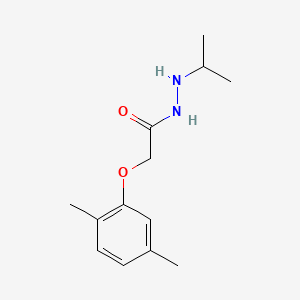
4-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((E)-{2-[2-(1-naphthylamino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-iodobenzoate is a complex organic compound that features a combination of aromatic rings, hydrazone linkage, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{2-[2-(1-naphthylamino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-iodobenzoate typically involves a multi-step process:
Formation of the hydrazone linkage: This step involves the reaction of 1-naphthylamine with 2-oxoacetic acid to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with 2-iodobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((E)-{2-[2-(1-naphthylamino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the 2-iodobenzoate moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-((E)-{2-[2-(1-naphthylamino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-iodobenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-((E)-{2-[2-(1-naphthylamino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-((E)-{2-[2-(1-naphthylamino)-2-oxoacetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate: Similar structure with a chlorine atom and benzothiophene moiety.
4-((E)-{2-[2-(1-naphthylamino)-2-oxoacetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate: Another similar compound with slight variations in the aromatic ring structure.
Uniqueness
4-((E)-{2-[2-(1-naphthylamino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-iodobenzoate is unique due to the presence of the iodine atom, which can be utilized for further functionalization
Properties
CAS No. |
881840-14-8 |
|---|---|
Molecular Formula |
C26H18IN3O4 |
Molecular Weight |
563.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C26H18IN3O4/c27-22-10-4-3-9-21(22)26(33)34-19-14-12-17(13-15-19)16-28-30-25(32)24(31)29-23-11-5-7-18-6-1-2-8-20(18)23/h1-16H,(H,29,31)(H,30,32)/b28-16+ |
InChI Key |
CRNFJIKHQTVLSZ-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)








